Superior Cytidine Deaminase Inhibition: A Direct Comparison of Inhibitory Constants
3-Deazauridine demonstrates the highest potency as a competitive inhibitor of human cytidine deaminase when directly compared to a panel of structurally related uridine analogs. This enzyme is responsible for the degradation of clinically relevant agents like cytarabine and 5-azacytidine, contributing to therapeutic resistance. The K(i) of 1.9 × 10⁻⁵ M for 3-deazauridine is markedly lower than that of the natural substrate uridine (K(i) = 6.4 × 10⁻⁵ M), indicating a greater than three-fold increase in binding affinity [1].
| Evidence Dimension | Inhibitory constant (K(i)) for cytidine deaminase |
|---|---|
| Target Compound Data | K(i) = 1.9 × 10⁻⁵ M |
| Comparator Or Baseline | Uridine (K(i) = 6.4 × 10⁻⁵ M); 5-Fluorodeoxyuridine (K(i) = 4.4 × 10⁻⁵ M); 5-Bromodeoxyuridine (K(i) = 3.0 × 10⁻⁵ M) |
| Quantified Difference | 3.4-fold lower K(i) than uridine |
| Conditions | In vitro enzymatic assay using purified human liver cytidine deaminase |
Why This Matters
For research involving cytarabine or 5-azacytidine, 3-deazauridine provides the most potent tool among uridine analogs to inhibit their primary deactivating enzyme, allowing for precise modulation of intracellular drug levels.
- [1] Drake JC, Hande KR, Fuller RW, Chabner BA. Cytidine and deoxycytidylate deaminase inhibition by uridine analogs. Biochem Pharmacol. 1980;29(5):807-811. View Source
